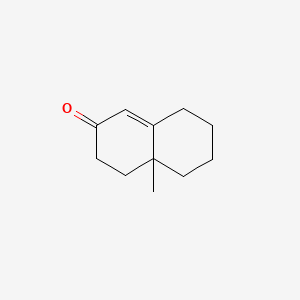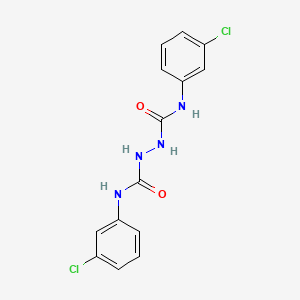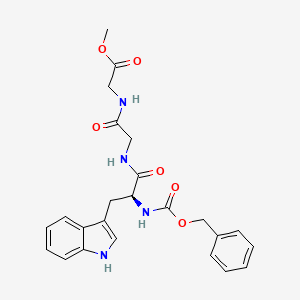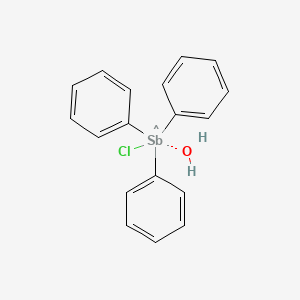![molecular formula C22H21N3O B11949848 2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline CAS No. 199584-68-4](/img/structure/B11949848.png)
2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline is an organic compound that belongs to the class of azo compounds. These compounds are characterized by the presence of a diazenyl group (-N=N-) linked to aromatic rings. The compound is known for its vibrant color properties, making it useful in dye and pigment industries. Additionally, its unique structure allows it to participate in various chemical reactions, making it a subject of interest in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound. One common method is the reduction of Schiff bases, where the starting materials include 4-[(4-methoxyphenyl)amino]methyl-N,N-dimethylaniline and 2-methoxy-5-[(phenylamino)methyl]phenol . The reaction conditions often involve the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled temperatures and pH levels .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to maintain consistent reaction conditions. The use of catalysts and advanced purification techniques ensures the production of high-quality compounds suitable for commercial applications.
化学反应分析
Types of Reactions
2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can break the azo bond, leading to the formation of amines.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (OH-, NH2-) are used under various conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Halogenated or nucleophile-substituted aromatic compounds.
科学研究应用
2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a biological stain and its interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of pigments, dyes, and as a component in photodynamic therapy agents.
作用机制
The mechanism of action of 2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline involves its interaction with molecular targets through its diazenyl group. The compound can undergo photochemical reactions, leading to the generation of reactive oxygen species (ROS) that can damage cellular components. This property is particularly useful in photodynamic therapy, where the compound is activated by light to exert its effects .
相似化合物的比较
Similar Compounds
(E)-2-((2,4-Dihydroxyphenyl)diazenyl)phenyl 4-methylbenzenesulfonate: Another azo compound with similar structural features and applications.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Known for its antiviral and anticancer properties.
Uniqueness
2-{4-[(E)-(4-methoxyphenyl)diazenyl]-3-methylphenyl}isoindoline stands out due to its specific substitution pattern, which imparts unique photochemical properties and makes it particularly effective in applications requiring light activation.
属性
CAS 编号 |
199584-68-4 |
|---|---|
分子式 |
C22H21N3O |
分子量 |
343.4 g/mol |
IUPAC 名称 |
[4-(1,3-dihydroisoindol-2-yl)-2-methylphenyl]-(4-methoxyphenyl)diazene |
InChI |
InChI=1S/C22H21N3O/c1-16-13-20(25-14-17-5-3-4-6-18(17)15-25)9-12-22(16)24-23-19-7-10-21(26-2)11-8-19/h3-13H,14-15H2,1-2H3 |
InChI 键 |
NBHOTBPINARUCW-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C=CC(=C1)N2CC3=CC=CC=C3C2)N=NC4=CC=C(C=C4)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![Tricyclo[4.3.3.0.(1,6)]dodecan-8,11-dione](/img/structure/B11949783.png)


![methyl 2-{[2-{[(benzyloxy)carbonyl]amino}-3-(1H-indol-3-yl)propanoyl]amino}-3-hydroxypropanoate](/img/structure/B11949825.png)




![N'-[(E)-(2-hydroxyphenyl)methylidene]undec-10-enehydrazide](/img/structure/B11949864.png)
![5-[(3,5-Dimethylphenyl)amino]-5-oxopentanoic acid](/img/structure/B11949865.png)
